2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide is a complex organic compound that features a combination of chloro, fluoro, furan, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form an acetamide intermediate.
Coupling reaction: The intermediate is then subjected to a coupling reaction with 4-(furan-2-yl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Hydroxylation: The final step involves the hydroxylation of the ethyl group using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}acetamide
- 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(pyridin-2-yl)phenyl]-2-hydroxyethyl}acetamide
Uniqueness
The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the furan ring, provides a distinct profile that can be exploited for various applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO3/c21-16-3-1-4-17(22)15(16)11-20(25)23-12-18(24)13-6-8-14(9-7-13)19-5-2-10-26-19/h1-10,18,24H,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPVUJLBONNFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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